molecular formula C16H23NSi B2497855 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine CAS No. 868755-75-3

1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

Cat. No. B2497855
CAS RN: 868755-75-3
M. Wt: 257.452
InChI Key: KTIOEPQJLLAUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine derivatives are an important class of compounds with a wide range of applications in medicinal chemistry and organic synthesis. They serve as key building blocks in the synthesis of various pharmaceutical and bioactive molecules. The structural versatility and reactivity of piperidine rings make them valuable in the design of new chemical entities with desired biological activities.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, including cyclization, substitution, and functionalization processes. For instance, the synthesis of specific piperidine derivatives has been achieved through radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, demonstrating a novel approach to 2,4-disubstituted piperidines. This method highlights the utility of radical intermediates in constructing complex piperidine frameworks with high diastereoselectivity (Gandon et al., 2006).

Molecular Structure Analysis

Piperidine derivatives exhibit a range of molecular geometries and conformations, significantly influenced by their substitution patterns. X-ray crystallography studies reveal that these compounds can adopt various conformations, including chair and half-chair, depending on the nature of the substituents and the intramolecular interactions present. The crystal and molecular structure analysis of specific piperidine derivatives, such as ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate, provides insights into the conformational preferences and stabilizing interactions within these molecules (Aridoss et al., 2010).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, including substitution, addition, and cyclization reactions. Their reactivity is influenced by the electronic and steric properties of substituents attached to the piperidine ring. For example, substitution reactions of 2-phenylsulphonyl-piperidines with carbon nucleophiles have been employed in the synthesis of natural product alkaloids, demonstrating the synthetic utility of piperidine derivatives in complex molecule construction (Brown et al., 1991).

Scientific Research Applications

Analytical Chemistry

  • A study developed a method for quantifying phencyclidine in body fluids using gas chromatography chemical ionization mass spectrometry. This method is significant for its high sensitivity and specificity, allowing the determination of very low concentrations of phencyclidine in body fluids (Lin et al., 1975).

Pharmaceutical Chemistry

  • Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that substituting the benzamide with a bulky moiety in the para position led to a substantial increase in anti-acetylcholinesterase (anti-AChE) activity, indicating potential applications in pharmaceuticals (Sugimoto et al., 1990).
  • Another study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This research highlights the role of piperidine derivatives in developing new anticancer therapies (Rehman et al., 2018).

Materials Science

  • A study presented a new method for the preparation of 2-pyrrolidinylphosphinic acid and its homologues from 1-pyrroline trimer and bis(trimethylsilyl) phosphonite, demonstrating the versatility of piperidine derivatives in materials science (Jiao et al., 1994).

Mechanism of Action

properties

IUPAC Name

trimethyl-[2-(4-piperidin-1-ylphenyl)ethynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NSi/c1-18(2,3)14-11-15-7-9-16(10-8-15)17-12-5-4-6-13-17/h7-10H,4-6,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIOEPQJLLAUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

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